A2315A

Description

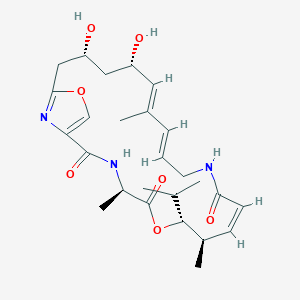

structure

Properties

CAS No. |

58717-24-1 |

|---|---|

Molecular Formula |

C26H37N3O7 |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

(4R,7R,8R,9E,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione |

InChI |

InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6+,9-8+,16-11+/t17-,18-,19-,20-,24-/m1/s1 |

InChI Key |

SAQNYTQFLPVTNJ-PPIFFTIDSA-N |

Isomeric SMILES |

C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC2=NC(=CO2)C(=O)N[C@@H](C(=O)O[C@@H]1C(C)C)C)O)O)/C |

Canonical SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A2315A; A 2315A; A-2315A; Madumycin II |

Origin of Product |

United States |

Foundational & Exploratory

A2315A Antibiotic: A Technical Guide to its Discovery, Origin, and Core Characteristics

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the A2315A antibiotic, from its initial discovery and microbial origin to its biochemical nature and biological activity. The information is compiled to serve as a foundational resource for research and development professionals engaged in the field of antibiotics.

Discovery and Origin

The antibiotic this compound is a component of the A2315 antibiotic complex, which was first isolated from the fermentation broth of the microorganism Actinoplanes philippinensis (strain NRRL 5462).[1] The discovery was the result of screening programs aimed at identifying novel antimicrobial agents from natural sources. Actinoplanes philippinensis is a Gram-positive, aerobic bacterium belonging to the order Actinomycetales, a group of microorganisms well-known for their prolific production of a wide array of antibiotics.[1]

This compound is classified as a member of the virginiamycin or streptogramin family of antibiotics.[1] Structurally, it is a polyunsaturated cyclic peptide. Unlike many other members of the streptogramin family, which are synergistic mixtures of two distinct types of molecules (Group A and Group B), this compound is a Group A streptogramin that is notably produced alone, without a synergistic Group B component. It exhibits activity primarily against Gram-positive bacteria.

Biological Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of Virginiamycin M1

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 0.25 |

Note: This data is for Virginiamycin M1 and is provided as a reference due to the lack of specific, publicly available MIC data for this compound. Source: MedchemExpress.

The patent for A2315 mentions its antibacterial activity, particularly against Gram-positive streptococci.

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated through stable isotope labeling studies. The complex molecular skeleton of this compound is constructed from a combination of polyketide and amino acid precursors. The core structure is derived from seven acetate (B1210297) units. The remaining portions of the molecule are formed from the amino acids valine, glycine, alanine, and serine. Additionally, a methyl group is contributed by methionine.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of Actinoplanes philippinensis to produce this compound, and the subsequent isolation and purification of the antibiotic. These protocols are based on published descriptions and have been elaborated with standard laboratory practices.

Fermentation of Actinoplanes philippinensis

This protocol describes the cultivation of Actinoplanes philippinensis for the production of the A2315 antibiotic complex.

Materials:

-

Actinoplanes philippinensis (NRRL 5462) culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (complex medium containing glucose, peptone, yeast extract, and inorganic salts)

-

Baffled shake flasks

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of Actinoplanes philippinensis from a stock culture to a flask containing the seed medium. Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

-

Production Culture: Inoculate the production medium in baffled shake flasks with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production flasks at 30°C with vigorous shaking (200-250 rpm) for 4.5 days.

-

Monitoring: Monitor the fermentation for antibiotic production using a suitable bioassay (e.g., agar (B569324) diffusion assay against a sensitive indicator organism like Staphylococcus aureus) or by HPLC analysis.

Isolation and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

Materials:

-

Fermentation broth from Actinoplanes philippinensis

-

Ethyl acetate

-

Diatomaceous earth (optional)

-

Rotary evaporator

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

C18 column

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Mycelium Removal: At the end of the fermentation, harvest the broth. Separate the mycelium from the culture filtrate by centrifugation or filtration. The use of a filter aid like diatomaceous earth can improve filtration efficiency.

-

Initial Extraction: Extract the culture filtrate twice with an equal volume of hexane to remove nonpolar impurities. Discard the hexane layers.

-

Product Extraction: Extract the aqueous filtrate twice with an equal volume of ethyl acetate. Pool the ethyl acetate extracts.

-

Concentration: Concentrate the pooled ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator. This will yield a crude extract containing the A2315 antibiotic complex.

-

Purification by HPLC:

-

Dissolve the crude extract in a minimal volume of the HPLC mobile phase.

-

Purify the this compound from the crude extract using preparative RP-HPLC.

-

HPLC Conditions (suggested):

-

Column: Preparative C18 column

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

-

Detection: UV at 220 nm.

-

-

Collect fractions corresponding to the this compound peak.

-

-

Final Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

The following diagrams illustrate the key processes involved in the discovery and biosynthesis of this compound.

Caption: Workflow for the discovery and isolation of this compound.

Caption: Precursors for the biosynthesis of the this compound antibiotic.

References

Madumycin II (A2315A): A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madumycin II, also known as A2315A, is a member of the streptogramin A class of antibiotics.[1][2] These natural products are potent inhibitors of bacterial protein synthesis, a mechanism that has made them a subject of interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Madumycin II, along with detailed experimental protocols for its study.

Chemical Structure and Identification

Madumycin II is a macrocyclic lactone antibiotic.[2] Its structure is characterized by a 23-membered ring containing an oxazole (B20620) moiety and an alanine (B10760859) residue, a feature that distinguishes it from some other type A streptogramins which may contain proline.[3]

Chemical Structure of Madumycin II

Image Source: PubChem CID 21596528

Table 1: Chemical Identifiers for Madumycin II

| Identifier | Value | Reference |

| IUPAC Name | (4R,7R,8R,9E,14E,16E,18S,20S)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione | [2] |

| Molecular Formula | C₂₆H₃₇N₃O₇ | |

| SMILES | C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/--INVALID-LINK--C(=O)N--INVALID-LINK--O[C@@H]1C(C)C)C)O">C@HO)/C | |

| InChI | InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6+,9-8+,16-11+/t17-,18-,19-,20+,24-/m1/s1 | |

| CAS Number | 58717-24-1 |

Physicochemical and Biological Properties

The physicochemical properties of Madumycin II are summarized below. Its most notable biological property is the potent inhibition of bacterial protein synthesis.

Table 2: Physicochemical and Biological Properties of Madumycin II

| Property | Value | Reference |

| Molecular Weight | 503.6 g/mol | |

| Exact Mass | 503.26315053 Da | |

| XLogP3-AA | 2.4 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Biological Activity | Inhibition of protein synthesis in an E. coli S30 extract translation system | |

| IC₅₀ | 0.3 ± 0.03 µM |

Mechanism of Action: Inhibition of the Peptidyl Transferase Center

Madumycin II exerts its antibacterial effect by targeting the bacterial ribosome, specifically the peptidyl transferase center (PTC) on the large 50S subunit. It inhibits protein synthesis prior to the formation of the first peptide bond. While it allows for the binding of initiator fMet-tRNAfMet to the P-site, it prevents the correct positioning of the aminoacyl-tRNA in the A-site, thereby halting peptide bond formation. This mechanism effectively stalls the ribosome at the start codon.

Caption: Mechanism of action of Madumycin II.

Antibacterial Spectrum

Experimental Protocols

The following are detailed methodologies for key experiments involving Madumycin II, based on published research.

In Vitro Translation Inhibition Assay

Objective: To determine the concentration-dependent inhibition of protein synthesis by Madumycin II.

Materials:

-

E. coli S30 extract system

-

Firefly luciferase mRNA

-

Madumycin II (dissolved in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare a series of dilutions of Madumycin II in DMSO.

-

Set up the in vitro transcription-translation reactions using the E. coli S30 extract system, following the manufacturer's instructions.

-

Add the various concentrations of Madumycin II to the reactions. Include a DMSO-only control.

-

Add firefly luciferase mRNA to initiate protein synthesis.

-

Incubate the reactions under the conditions specified for the S30 extract system.

-

After the incubation period, measure the enzymatic activity of the synthesized firefly luciferase by adding the luciferase assay reagent and measuring luminescence with a luminometer.

-

Calculate the relative luciferase activity for each Madumycin II concentration compared to the control.

-

Plot the relative activity against the logarithm of the Madumycin II concentration to determine the IC₅₀ value.

Crystallographic Structure Determination of Madumycin II-Ribosome Complex

Objective: To determine the three-dimensional structure of Madumycin II bound to the bacterial ribosome.

Materials:

-

Thermus thermophilus 70S ribosomes

-

mRNA

-

P-site tRNA (fMet-tRNAfMet)

-

A-site tRNA (Phe-tRNAPhe)

-

Madumycin II

-

Crystallization buffer

-

X-ray diffraction equipment

Procedure:

-

Form the ribosome-mRNA-tRNA complex by mixing 5 µM Thermus thermophilus 70S ribosomes with 10 µM mRNA and incubating at 55°C for 10 minutes.

-

Add 20 µM of P-site tRNA and 20 µM of A-site tRNA to the mixture. Allow each addition to equilibrate for 10 minutes at 37°C.

-

Add Madumycin II to a final concentration of 200 µM and incubate at room temperature for an additional 15 minutes.

-

Set up crystallization trials by mixing the complex with a crystallization buffer and using standard vapor diffusion techniques (e.g., hanging or sitting drops).

-

Incubate the crystallization plates until crystals form.

-

Harvest the crystals and cryo-protect them for data collection.

-

Collect X-ray diffraction data using a synchrotron beamline.

-

Process the diffraction data and solve the structure by molecular replacement using a known ribosome structure as a search model.

-

Refine the model and build the Madumycin II molecule into the electron density map.

References

- 1. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state | Semantic Scholar [semanticscholar.org]

A2315A (Madumycin II): A Technical Guide to its Mechanism of Action on the 70S Ribosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

A2315A, also known as Madumycin II, is a streptogramin A antibiotic that potently inhibits bacterial protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound targets the 70S ribosome. By binding to the peptidyl transferase center (PTC) on the large ribosomal subunit, this compound stalls translation before the formation of the first peptide bond. This document consolidates the current understanding of this compound's interaction with the ribosome, presenting quantitative data on its inhibitory activity, detailed experimental protocols for studying its mechanism, and visual representations of the molecular interactions and pathways involved.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The bacterial ribosome, a central and highly conserved molecular machine responsible for protein synthesis, remains a prime target for antibiotic development. This compound (Madumycin II) is an alanine-containing streptogramin A antibiotic that demonstrates potent inhibition of the bacterial 70S ribosome. This guide serves as a comprehensive resource for researchers engaged in the study of ribosome-targeting antibiotics and the development of new therapeutics.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit. The binding of this compound to the PTC induces a conformational change in the ribosome, rendering it catalytically inactive.

Key aspects of this compound's mechanism of action include:

-

Inhibition of Peptide Bond Formation: this compound is a potent inhibitor of the peptidyl transferase reaction, the fundamental step in protein elongation. It prevents the formation of a peptide bond between the amino acid moieties of the initiator fMet-tRNA in the P-site and the incoming aminoacyl-tRNA in the A-site.[1][2][3]

-

Stalling at the Initiation Phase: The inhibitory action of this compound occurs prior to the first cycle of peptide bond formation, effectively stalling the ribosome at the initiation stage of translation.[1][2]

-

Induction of an Inactive PTC Conformation: Structural studies have revealed that the binding of this compound forces the PTC into an inactive state. This involves the rearrangement of key nucleotides within the PTC, specifically U2506 and U2585 of the 23S rRNA, leading to the formation of a U2506•G2583 wobble base pair. This conformation is incompatible with the correct positioning of the CCA-ends of the A- and P-site tRNAs, thus preventing catalysis.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro translation assays.

| Parameter | Value | Experimental System | Reference |

| IC50 | 0.3 ± 0.03 µM | E. coli S30 extract translation system with firefly luciferase mRNA |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound. While specific details from the primary literature's supplementary materials were not accessible, these protocols represent standard and widely accepted methods for studying ribosome-targeting inhibitors.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration-dependent inhibitory effect of a compound on protein synthesis in a cell-free system.

Principle: An E. coli S30 cell extract, which contains all the necessary components for transcription and translation, is programmed with a reporter gene (e.g., firefly luciferase). The activity of the synthesized reporter protein is measured in the presence of varying concentrations of the inhibitor.

Protocol:

-

Preparation of E. coli S30 Extract:

-

Grow E. coli cells (e.g., MRE600 strain) to mid-log phase.

-

Harvest cells by centrifugation and wash with S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,00_g_ to pellet cell debris.

-

The resulting supernatant is the S30 extract.

-

-

In Vitro Translation Reaction:

-

Assemble the reaction mixture on ice, containing the S30 extract, a buffer system, amino acids, an energy source (ATP and GTP), and the DNA template encoding firefly luciferase under a T7 promoter.

-

Add this compound at a range of final concentrations.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Luciferase Activity Measurement:

-

Add a luciferase assay reagent to each reaction.

-

Measure the luminescence using a luminometer.

-

Plot the relative luciferase activity against the inhibitor concentration to determine the IC50 value.

-

Toe-printing Assay (Primer Extension Inhibition)

This technique is used to map the precise location of a stalled ribosome on an mRNA molecule.

Principle: A DNA primer complementary to a region downstream of the start codon of a specific mRNA is used for reverse transcription. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it terminates, producing a cDNA fragment of a specific length. The size of this fragment indicates the position of the ribosome.

Protocol:

-

Assembly of the Translation Reaction:

-

Combine purified 70S ribosomes, the mRNA of interest (e.g., osmC mRNA), initiator tRNA (fMet-tRNAfMet), and the necessary initiation factors in a reaction buffer.

-

Add this compound at various concentrations.

-

Incubate to allow the formation of stalled initiation complexes.

-

-

Primer Annealing and Extension:

-

Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a downstream sequence on the mRNA.

-

Anneal the primer by heating and cooling the mixture.

-

Add a mixture of dNTPs and a reverse transcriptase (e.g., AMV reverse transcriptase).

-

Incubate to allow for primer extension.

-

-

Analysis of cDNA Products:

-

Stop the reaction and purify the cDNA products.

-

Separate the cDNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or fluorescence imaging.

-

Run a sequencing ladder of the same mRNA in parallel to precisely map the position of the reverse transcriptase stop, which corresponds to the location of the stalled ribosome.

-

X-ray Crystallography of the this compound-70S Ribosome Complex

This method provides a high-resolution three-dimensional structure of the inhibitor bound to its target, revealing the molecular interactions.

Principle: Crystals of the 70S ribosome in complex with this compound, mRNA, and tRNAs are grown and then diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined.

Crystallization and Data Collection (based on PDB entry 5VP2):

-

Complex Formation:

-

Thermus thermophilus 70S ribosomes are mixed with a specific mRNA and deacylated tRNAs for the A, P, and E sites.

-

This compound is added to the complex.

-

-

Crystallization:

-

The complex is crystallized using vapor diffusion in hanging or sitting drops.

-

Crystallization conditions typically involve a precipitant (e.g., polyethylene (B3416737) glycol), salts, and a specific pH buffer.

-

-

Data Collection:

-

The crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination:

-

The structure is solved by molecular replacement using a known ribosome structure as a search model.

-

The model is refined against the diffraction data, and the inhibitor molecule is built into the electron density map.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key aspects of this compound's mechanism of action.

This compound Experimental Workflow

This compound Signaling Pathway of Inhibition

Logical Relationship of this compound's Action

Conclusion

This compound (Madumycin II) is a potent inhibitor of the bacterial 70S ribosome, acting through a well-defined mechanism of binding to the peptidyl transferase center and inducing a catalytically inactive conformation. This leads to the stalling of protein synthesis at the initiation phase. The detailed understanding of its mechanism of action, supported by quantitative data and high-resolution structural studies, provides a solid foundation for its further investigation as a potential therapeutic agent. The experimental protocols and visualizations presented in this guide are intended to facilitate future research into this compound and other ribosome-targeting antibiotics, aiding in the development of novel strategies to combat bacterial infections.

References

- 1. Formation and crystallization of Thermus thermophilus 70S ribosome/tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermus thermophilus ribosomes for crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preliminary X-ray investigation of 70 S ribosome crystals from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling A2315A: A Technical Guide to its Production in Actinoplanes philippinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The antibiotic complex A2315, produced by the filamentous bacterium Actinoplanes philippinensis, represents a promising source of novel antimicrobial agents. A key component of this complex, A2315A, is a member of the streptogramin B family of antibiotics, known for their potent activity against a range of bacterial pathogens. This technical guide provides an in-depth overview of Actinoplanes philippinensis as a production host for this compound. It consolidates available data on the biosynthesis, fermentation, extraction, and purification of this valuable secondary metabolite. While specific quantitative production data for this compound remains proprietary, this document furnishes detailed, adaptable experimental protocols and explores the genetic underpinnings of its biosynthesis, offering a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound.

Introduction to Actinoplanes philippinensis and this compound

Actinoplanes philippinensis is a Gram-positive, aerobic, filamentous bacterium belonging to the order Actinomycetales. First isolated from a soil sample in the Philippines, this organism is a known producer of the A2315 antibiotic complex.[1] this compound, a principal component of this complex, is structurally related to the virginiamycin family of antibiotics, which function by inhibiting bacterial protein synthesis.[2][3] The synergistic action of streptogramin A and B type antibiotics makes them effective against various drug-resistant bacteria.

Biosynthesis of this compound

The biosynthesis of peptide antibiotics like this compound is typically orchestrated by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPS). While the specific biosynthetic gene cluster for this compound in Actinoplanes philippinensis has not been explicitly detailed in publicly available literature, the genome of Actinoplanes philippinensis NBRC 13878 has been sequenced and is available in public databases such as NCBI (Assembly ASM1686233v1).[4] This genomic data provides the foundation for identifying the putative this compound biosynthetic gene cluster through comparative genomics and bioinformatics analysis.

By analogy with the well-characterized virginiamycin S biosynthetic gene cluster in Streptomyces virginiae, the this compound cluster is predicted to be an NRPS-PKS (Polyketide Synthase) hybrid.[5] Such clusters typically encode the core NRPS enzymes responsible for activating and assembling the amino acid precursors, as well as enzymes for the synthesis of non-proteinogenic amino acids and for tailoring the final molecule.

Inferred Biosynthetic Pathway for this compound:

Based on the structure of virginiamycin-like compounds, the biosynthesis of this compound likely involves the following key steps:

-

Precursor Synthesis: Production of standard and non-standard amino acid building blocks.

-

NRPS Assembly: Stepwise condensation of these precursors on the NRPS enzymatic template.

-

Cyclization: Release and cyclization of the peptide chain.

-

Post-Modification: Enzymatic modifications to the core structure to yield the final active antibiotic.

Fermentation for this compound Production

While specific fermentation parameters for maximizing this compound yield from Actinoplanes philippinensis are not extensively published, general protocols for antibiotic production by Actinoplanes species can be adapted. The following represents a comprehensive, adaptable protocol.

Culture Media and Conditions

Table 1: Recommended Media Composition for Actinoplanes philippinensis Fermentation

| Component | Concentration (g/L) | Purpose |

| Seed Medium | ||

| Yeast Extract | 4.0 | Growth factors |

| Malt Extract | 10.0 | Carbon and nitrogen source |

| Dextrose | 4.0 | Carbon source |

| Production Medium | ||

| Soluble Starch | 20.0 | Primary carbon source |

| Soybean Meal | 10.0 | Nitrogen source |

| Glucose | 5.0 | Readily available carbon source |

| CaCO₃ | 2.0 | pH buffering |

| K₂HPO₄ | 0.5 | Phosphate source |

| MgSO₄·7H₂O | 0.5 | Divalent cations |

| Trace Element Solution | 1.0 mL | Essential micronutrients |

Trace Element Solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1

Growth Conditions:

-

Temperature: 28-30°C

-

pH: 6.8-7.2

-

Agitation: 200-250 rpm in shake flasks

-

Aeration: High aeration is crucial for growth and antibiotic production.

Experimental Protocol: Fermentation

-

Inoculum Preparation:

-

Aseptically transfer a loopful of a mature Actinoplanes philippinensis culture from an agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium.

-

Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours until dense growth is observed.

-

-

Production Culture:

-

Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

-

Incubate at 28°C on a rotary shaker at 220 rpm for 5-7 days.

-

Monitor the fermentation broth periodically for pH, glucose consumption, and antibiotic production (using a bioassay or HPLC).

-

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth. Optimization will be necessary to maximize recovery and purity.

Experimental Protocol: Extraction and Purification

-

Harvesting:

-

After the fermentation period (5-7 days), harvest the broth by centrifugation (10,000 x g, 20 min) to separate the mycelium from the supernatant. This compound is expected to be present in both fractions.

-

-

Extraction:

-

Mycelium: Extract the mycelial cake with a polar organic solvent such as acetone (B3395972) or methanol (B129727) (3 x 1 volume). Combine the solvent extracts and evaporate under reduced pressure.

-

Supernatant: Extract the supernatant with an immiscible organic solvent like ethyl acetate (B1210297) or butanol (3 x 1 volume). Combine the organic layers and evaporate to dryness.

-

-

Preliminary Purification:

-

Dissolve the crude extracts in a minimal amount of methanol.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities. Elute the active fraction with a step gradient of methanol in water.

-

-

Chromatographic Purification:

-

Subject the semi-purified extract to column chromatography on silica (B1680970) gel or Sephadex LH-20.

-

Elute with a gradient of an appropriate solvent system (e.g., chloroform-methanol or dichloromethane-methanol) to separate the components of the A2315 complex.

-

Monitor fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of this compound-containing fractions by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

-

Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) as the mobile phase.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

Analytical Methods

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound.

Table 2: Analytical Techniques for this compound Analysis

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Quantification, purity assessment, and separation of A2315 components. A C18 column with UV detection (around 220 nm) is typically used. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation by determining the molecular weight of this compound and its fragments. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the purified compound. |

| Antimicrobial Susceptibility Testing (AST) | Determination of the biological activity of this compound against various bacterial strains. |

Regulation of this compound Biosynthesis

The regulation of streptogramin antibiotic production is often complex, involving pathway-specific regulators and global regulatory networks. In many actinomycetes, the production of secondary metabolites is controlled by small, diffusible signaling molecules such as γ-butyrolactones. It is plausible that the biosynthesis of this compound in Actinoplanes philippinensis is similarly regulated.

Inferred Regulatory Pathway:

Conclusion and Future Perspectives

Actinoplanes philippinensis remains a valuable source for the streptogramin antibiotic this compound. While this guide provides a comprehensive framework based on available scientific literature and analogous systems, significant opportunities for further research exist. The elucidation of the complete this compound biosynthetic gene cluster and its regulatory network will be pivotal for future strain improvement and metabolic engineering efforts. Optimization of fermentation and purification processes holds the key to enhancing yields and making this compound a more accessible candidate for drug development. The methodologies and workflows presented herein provide a solid foundation for researchers to unlock the full potential of this promising antibiotic.

References

- 1. Members of the Genus Actinoplanes and their Antibiotics | Annual Reviews [annualreviews.org]

- 2. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A2315, new antibiotics produced by Actinoplanes philippinensis. 2. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actinoplanes philippinensis genome assembly ASM1686233v1 - NCBI - NLM [ncbi.nlm.nih.gov]

- 5. Streptogramin B biosynthesis in Streptomyces pristinaespiralis and Streptomyces virginiae: molecular characterization of the last structural peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of A2315A Against Different Bacterial Strains

Disclaimer: Publicly available information regarding the specific biological activity of antibiotic A2315A is limited. This compound has been identified as a member of the Virginiamycin class of antibiotics. Therefore, this document provides a detailed overview of the biological activity of Virginiamycin as a representative of this class, which is expected to be comparable to that of this compound.

Introduction

This compound is an antibiotic produced by the bacterium Actinoplanes philippinensis. Structurally, it belongs to the Virginiamycin family of antibiotics, also known as streptogramins. These antibiotics are typically composed of two distinct chemical entities: a type A component (a polyunsaturated macrolactone, such as Virginiamycin M1) and a type B component (a cyclic hexadepsipeptide, such as Virginiamycin S1). A hallmark of this class of antibiotics is the synergistic activity of the two components, resulting in a potent bacteriostatic or bactericidal effect.

Antibacterial Spectrum of Virginiamycin (as a proxy for this compound)

Virginiamycin exhibits a significant antibacterial effect, primarily against Gram-positive bacteria. The synergistic action of its M and S components is crucial for its full spectrum of activity. While Virginiamycin M1 shows some activity against staphylococci and streptococci, and Virginiamycin S1 is more active against bacilli, their combination results in a substantial increase in potency[1]. The antibiotic has limited to no activity against most Gram-negative bacteria, such as Escherichia coli and Salmonella[1].

Below is a table summarizing representative Minimum Inhibitory Concentration (MIC) values for Virginiamycin and its individual components against various bacterial strains, compiled from available data.

| Bacterial Strain | Component | MIC (µg/mL) |

| Staphylococcus aureus | Virginiamycin M1 | 0.25[2] |

| Virginiamycin S1 | 4[2] | |

| Virginiamycin (M+S) | 0.125[2] | |

| Enterococcus faecium (susceptible) | Virginiamycin (M+S) | <8 |

| Enterococcus faecium (resistant) | Virginiamycin (M+S) | ≥8 - 32[3] |

| Bacillus subtilis | Virginiamycin S1 | More Active[1] |

| Streptococcus spp. | Virginiamycin M1 | Effective[1] |

| Escherichia coli | Virginiamycin (M+S) | Ineffective[1] |

| Salmonella spp. | Virginiamycin (M+S) | Ineffective[1] |

Mechanism of Action

The primary molecular target of Virginiamycin-like antibiotics is the bacterial ribosome, specifically the 50S subunit. The two components of the antibiotic bind to different sites on the 50S subunit and synergistically inhibit protein synthesis[4][5][6].

-

Virginiamycin M (Type A Streptogramin): Binds to the peptidyl transferase center of the 50S ribosomal subunit. This binding induces a conformational change in the ribosome that, in turn, increases the binding affinity for the Virginiamycin S component.

-

Virginiamycin S (Type B Streptogramin): Binds to a site on the 50S subunit that overlaps with the binding sites of macrolides and lincosamides. This binding physically obstructs the ribosomal tunnel through which nascent polypeptide chains exit, thereby halting protein elongation.

The cooperative binding of both components leads to a stable antibiotic-ribosome complex that effectively shuts down protein synthesis, leading to the inhibition of bacterial growth.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the in vitro activity of an antibiotic against a specific bacterial strain. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC determination.

4.1. Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a defined incubation period.

4.2. Materials

-

96-well microtiter plates

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or Virginiamycin) stock solution of known concentration

-

Bacterial strain to be tested

-

Spectrophotometer

-

Sterile tubes and pipettes

-

Incubator

4.3. Procedure

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in separate tubes.

-

Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate. The final volume in each well after adding the bacterial inoculum will be 100 µL, which will halve the antibiotic concentration.

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

-

Alternatively, the optical density (OD) of each well can be measured using a microplate reader.

-

Conclusion

While specific data for this compound is not widely published, its classification as a Virginiamycin-like antibiotic provides a strong basis for understanding its biological activity. It is expected to be a potent antibiotic with a spectrum of activity primarily directed against Gram-positive bacteria. Its mechanism of action, through the synergistic inhibition of bacterial protein synthesis at the 50S ribosomal subunit, is a well-established and effective means of antibacterial action. The methodologies for evaluating its in vitro efficacy, such as the broth microdilution for MIC determination, are standardized and robust. Further research specifically on this compound would be necessary to fully delineate its unique properties and therapeutic potential.

References

- 1. RU2637857C1 - Stemptomyces virginiae strain - virginiamycine producer and method for virginiamycine production - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Changes in Antimicrobial Susceptibility of Native Enterococcus faecium in Chickens Fed Virginiamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. youtube.com [youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

Initial characterization of Madumycin II in scientific literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madumycin II, also known as antibiotic A2315A, is a naturally occurring antibiotic belonging to the streptogramin A class.[1][2] These antibiotics are known for their potent activity against Gram-positive bacteria.[3] Madumycin II is a macrocyclic lactone produced by the actinomycete Actinoplanes philippinensis.[3][4] This document provides a comprehensive overview of the initial scientific characterization of Madumycin II, focusing on its discovery, structure, biological activity, and mechanism of action. The information is compiled from available scientific literature to serve as a technical guide for researchers and professionals in the field of drug development.

Discovery and Isolation

Madumycin II was first reported in the 1970s as a product of the fermentation of Actinoplanes philippinensis. While the full, detailed protocols from the original publications are not readily accessible, the general methodology involved standard fermentation and extraction procedures for natural products.

Experimental Protocols (General Overview):

A general procedure for the isolation of similar antibiotics from actinomycetes typically involves the following steps:

-

Fermentation: Culturing of the producing organism, Actinoplanes philippinensis, in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: Extraction of the active compounds from the fermentation broth and/or mycelium using organic solvents.

-

Purification: Chromatographic purification of the crude extract to isolate the individual components, including Madumycin II.

Further details on the specific fermentation conditions and purification steps would be contained within the original discovery papers.

Structure Elucidation

The chemical structure of Madumycin II was determined through a combination of spectroscopic techniques. It is distinguished from other streptogramin A antibiotics by the presence of an alanine (B10760859) residue.[1]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₂₆H₃₇N₃O₇ |

| Molecular Weight | 503.6 g/mol |

| Class | Streptogramin A, Macrolide, Lactam |

Data sourced from PubChem CID 21596528.

Experimental Protocols (General Overview):

The elucidation of the structure of a novel natural product like Madumycin II would have involved a combination of the following analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

-

Chemical Degradation and Derivatization: To break down the molecule into smaller, identifiable fragments and to introduce functional groups that aid in structure determination.

The definitive stereochemistry of Madumycin II has also been confirmed through total synthesis.

Biological Activity and Quantitative Data

Madumycin II exhibits potent inhibitory activity against bacterial protein synthesis.[2] Its primary antibacterial activity is directed against Gram-positive bacteria.[3]

Quantitative Data:

| Parameter | Value | Organism/System | Reference |

| IC₅₀ (Protein Synthesis Inhibition) | 0.3 ± 0.03 µM | E. coli S30 extract | [2] |

Experimental Protocols:

In Vitro Protein Synthesis Inhibition Assay [2]

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

-

System Preparation: An E. coli S30 extract translation system is prepared, containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, etc.).

-

Template Addition: A messenger RNA (mRNA) template encoding a reporter protein, such as firefly luciferase, is added to the system.

-

Inhibitor Addition: Varying concentrations of Madumycin II are added to the reaction mixtures.

-

Incubation: The reactions are incubated under conditions that allow for transcription and translation to occur.

-

Activity Measurement: The activity of the newly synthesized reporter protein (e.g., luminescence for luciferase) is measured.

-

IC₅₀ Determination: The concentration of Madumycin II that inhibits 50% of the reporter protein activity is determined.

Mechanism of Action

Madumycin II is a potent inhibitor of the peptidyl transferase center (PTC) on the large (50S) subunit of the bacterial ribosome.[1][2] It exerts its effect by interfering with the initial stages of protein synthesis.

Key Mechanistic Features:

-

Inhibition of Peptide Bond Formation: Madumycin II inhibits the ribosome before the formation of the first peptide bond.[1]

-

tRNA Binding: It allows for the binding of initiator and elongator tRNAs to the P and A sites of the ribosome, respectively.[1]

-

Incorrect tRNA Positioning: Despite binding, Madumycin II prevents the correct positioning of the aminoacyl ends of the tRNAs within the PTC, thereby making peptide bond formation impossible.[1]

-

Ribosomal RNA Rearrangement: The binding of Madumycin II induces a conformational change in the 23S rRNA, specifically involving nucleotides U2506 and U2585, which forces the PTC into a catalytically inactive state.[1]

Visualizing the Mechanism of Action:

References

- 1. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A2315, new antibiotics produced by Actinoplanes philippinensis. 2. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of A2315A in Elucidating Ribosomal Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A2315A, a member of the virginiamycin family of antibiotics, serves as a critical tool for dissecting the intricate process of ribosomal protein synthesis. By specifically targeting the bacterial ribosome, this compound and its analogs have provided invaluable insights into the mechanism of translation, the function of the peptidyl transferase center (PTC), and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its application in research, and a summary of key quantitative data. Visualizations of the relevant pathways and experimental workflows are included to facilitate a comprehensive understanding of its role as a molecular probe.

Introduction: The Virginiamycin Family and this compound

This compound is a type A streptogramin antibiotic, a class of natural products known for their potent inhibition of bacterial protein synthesis.[1] These antibiotics are often found as synergistic mixtures of two structurally distinct components: type A (e.g., virginiamycin M1, dalfopristin, and this compound) and type B (e.g., virginiamycin S1, quinupristin).[1][2] While each component individually exhibits bacteriostatic activity, their combination results in a potent bactericidal effect.[1] This synergistic action makes them effective against a range of Gram-positive bacteria, including drug-resistant strains.[1]

This compound, like other type A streptogramins, is a macrocyclic lactone peptolide. Its primary target within the bacterial cell is the 50S ribosomal subunit, the site of peptide bond formation.

Mechanism of Action: Inhibition of the Peptidyl Transferase Center

This compound exerts its inhibitory effect by binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids.

The binding of this compound to the PTC has two main consequences:

-

Inhibition of Substrate Binding: It physically obstructs the binding of both the aminoacyl-tRNA (A-site) and the peptidyl-tRNA (P-site), thereby preventing the substrates for peptide bond formation from accessing the catalytic center.

-

Conformational Changes: The binding of a type A streptogramin like this compound induces a conformational change in the ribosome. This altered conformation significantly increases the binding affinity of type B streptogramins, leading to their synergistic bactericidal activity.

The binding site of streptogramin A antibiotics has been mapped to a region within domain V of the 23S rRNA, a highly conserved area critical for peptidyl transferase activity. Specific nucleotides implicated in the binding of virginiamycin M1, a close analog of this compound, include A2059 and A2503 (E. coli numbering).

Quantitative Data

| Compound | Assay Type | Organism/System | IC50 | Reference |

| Virginiamycin M1 | Immunoassay (ELISA) | - | 15.26 ng/mL | |

| Pristinamycin IIA (Streptogramin A) | In vitro translation (E. coli S30) | E. coli | ~1 µM |

Experimental Protocols

This compound is a valuable tool in a variety of experimental setups to study ribosomal function. Below are detailed protocols for key assays.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common method utilizes a coupled transcription-translation system with a luciferase reporter.

Materials:

-

E. coli S30 extract system for coupled in vitro transcription-translation

-

Plasmid DNA encoding firefly luciferase under the control of a bacterial promoter

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

-

Nuclease-free water, pipettes, and tubes

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Set up the reaction: In a microcentrifuge tube, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and luciferase plasmid DNA according to the manufacturer's instructions.

-

Add inhibitor: Add 1 µL of the this compound dilution or DMSO (for the no-inhibitor control) to each reaction tube.

-

Incubate: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

-

Measure luciferase activity: Add luciferase assay reagent to each reaction and measure the luminescence using a luminometer.

-

Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Toeprinting Assay

This assay identifies the precise location on an mRNA where a ribosome is stalled by an inhibitor.

Materials:

-

Linearized DNA template containing a promoter and the gene of interest

-

In vitro transcription kit

-

Purified 70S ribosomes

-

Initiation factors (IF1, IF2, IF3)

-

fMet-tRNAfMet

-

This compound

-

Radiolabeled or fluorescently labeled DNA primer complementary to the 3' end of the mRNA

-

Reverse transcriptase

-

dNTPs

-

Urea-polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare mRNA: Synthesize mRNA from the linearized DNA template using an in vitro transcription kit and purify it.

-

Form initiation complexes: Combine the purified mRNA, 70S ribosomes, IFs, and fMet-tRNAfMet and incubate to allow the formation of translation initiation complexes.

-

Add inhibitor: Add this compound to the desired final concentration.

-

Primer annealing: Add the labeled primer and anneal it to the mRNA.

-

Primer extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will extend the primer until it is blocked by the stalled ribosome.

-

Analyze products: Denature the samples and run them on a sequencing gel alongside a sequencing ladder of the same mRNA to determine the exact position of the "toeprint" (the stalled ribosome).

Puromycin (B1679871) Reaction

This assay directly measures the activity of the peptidyl transferase center. Puromycin is an analog of the 3' end of aminoacyl-tRNA and can act as an acceptor for the nascent polypeptide chain. Inhibition of the puromycin reaction indicates interference with the PTC.

Materials:

-

Purified 70S ribosomes

-

mRNA template

-

[35S]-Met-tRNAfMet (or other radiolabeled aminoacyl-tRNA)

-

Puromycin

-

This compound

-

Reaction buffer

-

Ethyl acetate (B1210297)

-

Scintillation counter

Procedure:

-

Form initiation complexes: Incubate ribosomes, mRNA, and [35S]-Met-tRNAfMet to form initiation complexes with the labeled tRNA in the P-site.

-

Add inhibitor: Add this compound at various concentrations and incubate.

-

Initiate puromycin reaction: Add puromycin to the reaction mixture.

-

Stop reaction and extract: After a short incubation, stop the reaction (e.g., with a high concentration of Mg2+) and extract the [35S]-peptidyl-puromycin into ethyl acetate.

-

Quantify: Measure the radioactivity in the ethyl acetate layer using a scintillation counter.

-

Analyze: A decrease in the amount of [35S]-peptidyl-puromycin formed indicates inhibition of the peptidyl transferase reaction.

Conclusion

This compound and other streptogramin A antibiotics are powerful tools for studying the bacterial ribosome. Their specific interaction with the peptidyl transferase center allows for detailed investigations into the mechanism of protein synthesis and the development of novel antibacterial agents. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies of ribosomal function and antibiotic action. Further research to determine the precise IC50 of this compound in various systems and to explore its synergistic effects with type B streptogramins will continue to enhance our understanding of this important class of antibiotics.

References

A2315A (Madumicin II): A Technical Guide to its Basic Properties, Molecular Weight, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A2315A, also known as Madumicin II, is a potent antibiotic belonging to the streptogramin A class. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its molecular weight and key biochemical data. The document details its mechanism of action as a bacterial protein synthesis inhibitor, focusing on its interaction with the peptidyl transferase center (PTC) of the ribosome. Detailed experimental protocols for assays relevant to the study of this compound are provided, and its inhibitory pathway is visually represented. This guide is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and drug development.

Basic Properties and Molecular Weight

This compound is a natural product with a complex chemical structure. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₇N₃O₇ | PubChem |

| Molecular Weight | 503.6 g/mol | PubChem |

| Synonyms | Madumicin II, Antibiotic A 2315A | MedChemExpress[1] |

| Class | Streptogramin A Antibiotic | [1][2] |

| Mechanism of Action | Peptidyl Transferase Center (PTC) Inhibitor | [1][2] |

Quantitative Data

The inhibitory activity of this compound has been quantified in vitro, demonstrating its potency as a protein synthesis inhibitor.

| Parameter | Value | Description | Source |

| IC₅₀ | 0.3 ± 0.03 μM | In vitro inhibition of protein synthesis in an E. coli S30 extract translation system.[2] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibiotic effect by targeting the bacterial ribosome, specifically the peptidyl transferase center (PTC) on the large ribosomal subunit.[1][2] Its mechanism of action involves the following key steps:

-

Binding to the Peptidyl Transferase Center: this compound binds to the PTC, a critical region of the ribosome responsible for catalyzing peptide bond formation.[2]

-

Interference with tRNA Positioning: The binding of this compound prevents the correct positioning of the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site) substrates within the PTC.[2]

-

Inhibition of Peptide Bond Formation: By disrupting the proper alignment of the tRNA molecules, this compound effectively stalls the process of peptide bond formation, a crucial step in protein elongation.[2]

-

Induction of an Inactive Ribosomal State: The interaction of this compound with the PTC induces a conformational change in the ribosome, forcing it into a catalytically inactive state.[2]

This multi-step inhibition ultimately leads to the cessation of protein synthesis, resulting in a bacteriostatic effect on susceptible bacteria.

Signaling Pathway Diagram

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the concentration of this compound required to inhibit protein synthesis by 50% (IC₅₀).

Materials:

-

E. coli S30 extract system for in vitro transcription-translation

-

Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)

-

This compound (Madumicin II) stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare a series of dilutions of this compound in the appropriate buffer.

-

Set up the in vitro transcription-translation reactions according to the manufacturer's protocol. Each reaction should contain the S30 extract, the reporter plasmid, and a specific concentration of this compound or a vehicle control.

-

Incubate the reactions at the recommended temperature for a sufficient time to allow for protein expression.

-

Measure the activity of the expressed reporter protein (e.g., luminescence for luciferase).

-

Plot the reporter activity against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.[2]

Experimental Workflow Diagram

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that prevents visible growth of a specific bacterial strain.

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)

-

This compound (Madumicin II) stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain. Include a positive control (bacteria, no antibiotic) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

Visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm to assess bacterial growth.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

Conclusion

This compound (Madumicin II) is a potent streptogramin A antibiotic that effectively inhibits bacterial protein synthesis. Its well-defined mechanism of action, targeting the peptidyl transferase center of the ribosome, makes it a subject of significant interest in the ongoing search for novel antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds. The detailed understanding of its interaction with the ribosome can inform the rational design of new antibiotics to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for A2315A in In Vitro Translation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2315A is a novel synthetic compound that has demonstrated potent and specific inhibition of eukaryotic protein synthesis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in various in vitro translation (IVT) assay formats. This compound acts as a context-specific inhibitor of translation elongation, binding to the peptidyl transferase center (PTC) of the 80S ribosome. Its inhibitory effect is particularly pronounced at specific dipeptide motifs within the nascent polypeptide chain, making it a valuable tool for studying the dynamics of translation and a potential lead compound for therapeutic development.

In vitro translation systems are powerful tools for dissecting the mechanisms of protein synthesis and for screening potential inhibitors.[1][2] These systems, derived from sources such as rabbit reticulocyte lysates or human cell-free extracts, contain all the necessary components for protein synthesis, including ribosomes, tRNAs, and initiation and elongation factors.[3][4] The use of reporter genes, such as luciferase, allows for a quantifiable and high-throughput assessment of translation inhibition.[5][6]

Principle of Action

This compound selectively binds to the A-site of the peptidyl transferase center on the large ribosomal subunit (60S). This binding event does not indiscriminately halt all translation but rather induces ribosomal stalling in a sequence-dependent manner. The inhibitory effect of this compound is potentiated when specific amino acids, particularly proline followed by a charged residue, are present in the P- and A-sites of the ribosome, respectively. This context-specific inhibition allows for the investigation of ribosomal dynamics and the role of the nascent peptide exit tunnel in regulating translation.[7][8]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in vitro translation systems. The following table summarizes the key quantitative data.

| Assay System | Reporter Construct | Key Parameters | Value |

| Rabbit Reticulocyte Lysate | Firefly Luciferase mRNA | IC50 | 75 nM |

| Human (HeLa) Cell-Free Extract | Renilla Luciferase mRNA (capped) | IC50 | 120 nM |

| Human (HeLa) Cell-Free Extract | RFF Luciferase mRNA (IRES-mediated) | IC50 | 115 nM |

| Ribosome Binding Assay | Fluorescently-labeled this compound | Kd (80S Ribosome) | 50 nM |

Note: IC50 and Kd values are representative and may vary depending on experimental conditions and the specific IVT kit used.

Experimental Protocols

Protocol 1: Determination of IC50 using a Luciferase-Based In Vitro Translation Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a commercially available rabbit reticulocyte lysate or human cell-free IVT kit with a luciferase reporter.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

In vitro translation kit (e.g., Rabbit Reticulocyte Lysate System or a human cell-free system like the Thermo Scientific 1-Step Human Coupled IVT Kit)[3]

-

Reporter mRNA (e.g., capped Firefly Luciferase mRNA)

-

Nuclease-free water

-

Dimethyl Sulfoxide (DMSO)

-

Luciferase Assay Reagent

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations.

-

Further dilute these stocks in nuclease-free water to achieve final assay concentrations typically ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced inhibition.

-

-

Assay Setup:

-

On ice, thaw the components of the in vitro translation kit.

-

Prepare a master mix containing the appropriate amounts of cell lysate, reaction buffer, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.

-

Aliquot the master mix into microcentrifuge tubes.

-

Add 1 µL of each this compound dilution or DMSO (for the "no inhibitor" control) to the respective tubes.

-

Gently mix the components by pipetting.

-

-

Incubation:

-

Transfer the reaction mixtures to a 96-well white, opaque microplate.

-

Incubate the plate at 30°C for 90 minutes. Incubation times may need to be optimized depending on the IVT system used.

-

-

Luciferase Assay:

-

Equilibrate the Luciferase Assay Reagent to room temperature.

-

Add the Luciferase Assay Reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio).

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Protocol 2: Ribosome Binding Assay using Fluorescence Polarization

This protocol outlines a method to determine the binding affinity (Kd) of this compound to purified 80S ribosomes using a fluorescently labeled version of the compound.

Materials:

-

Fluorescently-labeled this compound (e.g., Bodipy-FL-A2315A)

-

Purified 80S ribosomes (from a eukaryotic source)

-

Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

384-well black, non-binding surface microplates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of fluorescently-labeled this compound in DMSO.

-

Prepare a serial dilution of purified 80S ribosomes in Binding Buffer.

-

-

Assay Setup:

-

Add a fixed concentration of fluorescently-labeled this compound (typically in the low nanomolar range) to each well of the 384-well plate.

-

Add the serially diluted 80S ribosomes to the wells.

-

Include a control with only the fluorescently-labeled this compound in Binding Buffer.

-

Bring the final volume in each well to the desired amount with Binding Buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the ribosome concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a one-site binding equation.

-

Visualizations

Caption: Mechanism of this compound-mediated translation inhibition.

Caption: Experimental workflow for IC50 determination of this compound.

References

- 1. Cell-free translation of peptides and proteins: from high throughput screening to clinical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 5. A simple real-time assay for in vitro translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ribosome Profiling Experiments

Topic: A2315A Protocol for Ribosome Profiling Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribosome profiling, or Ribo-seq, is a powerful technique that provides a global "snapshot" of protein synthesis within a cell at a specific moment.[1][2] By sequencing the small fragments of messenger RNA (mRNA) protected by actively translating ribosomes, researchers can obtain quantitative information about which proteins are being synthesized and at what rate. This methodology offers codon-level resolution of ribosome occupancy, enabling detailed insights into the mechanisms of translational control.[3]

The core principle of ribosome profiling involves arresting translation, digesting the unprotected mRNA, and then sequencing the remaining ribosome-protected fragments (RPFs).[1][2] While various translation inhibitors can be used for this purpose, this document outlines a generalized protocol that can be adapted for specific compounds of interest, such as the hypothetical molecule this compound. A specific, publicly documented "this compound protocol" for ribosome profiling is not currently available in the scientific literature. Therefore, the following sections provide a comprehensive, adaptable framework for conducting ribosome profiling experiments to investigate the effects of novel compounds on translation.

General Principles of Ribosome Profiling

The experimental workflow of ribosome profiling can be broken down into several key stages:

-

Cell Treatment and Lysis: Cells are treated with a translation inhibitor (e.g., this compound) to stall ribosomes. Subsequently, the cells are lysed under conditions that preserve the integrity of the ribosome-mRNA complexes.

-

Nuclease Footprinting: The cell lysate is treated with a nuclease (commonly RNase I) to digest all mRNA that is not protected by the stalled ribosomes. This results in the generation of ribosome-protected mRNA fragments (RPFs), which are typically 25-35 nucleotides in length.[1]

-

Ribosome Isolation: The ribosome-mRNA complexes, now containing only the RPFs, are isolated from the rest of the cell lysate. This is often achieved through sucrose (B13894) density gradient ultracentrifugation.[3]

-

RNA Fragment Purification: The RPFs are purified from the isolated ribosomes.

-

Library Preparation for Sequencing: The purified RPFs are converted into a cDNA library suitable for next-generation sequencing. This involves a series of enzymatic steps, including adapter ligation, reverse transcription, and PCR amplification.[2]

-

Sequencing and Data Analysis: The cDNA library is sequenced, and the resulting reads are aligned to a reference genome or transcriptome.[4] Bioinformatic analysis is then performed to determine ribosome density, identify translated regions, and assess translational efficiency.[5][6]

Experimental Workflow

References

- 1. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 2. portlandpress.com [portlandpress.com]

- 3. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [cora.ucc.ie]

- 5. Analysis of Ribosome Profiling Data | Springer Nature Experiments [experiments.springernature.com]

- 6. Analysis of Ribosome Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for A2315A (Madumicin II) Stock Solution in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2315A, also known as Madumicin II, is a streptogramin A antibiotic.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. It specifically targets the peptidyl transferase center (PTC) on the large subunit of the 70S ribosome.[1][2][3][4] By binding to the PTC, Madumicin II prevents the correct positioning of transfer RNA (tRNA) molecules in the A and P sites, thereby inhibiting peptide bond formation and halting protein elongation at the initiation phase. This targeted action makes this compound a subject of interest for antibacterial drug development.

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments, ensuring accurate and reproducible results.

Chemical Properties

A summary of the key chemical properties for this compound (Madumicin II) is provided in the table below.

| Property | Value |

| Synonyms | Madumicin II |

| CAS Number | 58717-24-1 |

| Molecular Formula | C₂₆H₃₇N₃O₇ |

| Molecular Weight | 503.6 g/mol |

Solubility and Storage

Table 1: Solubility and Storage Recommendations

| Parameter | Recommendation |

| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) |

| Stock Solution Concentration | 10 mM (suggested starting concentration) |

| Storage of Powder | Store at -20°C for long-term stability. |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of 10 mM this compound Stock Solution

Materials:

-

This compound (Madumicin II) powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 503.6 g/mol * 1000 mg/g = 5.036 mg

-

-

-

Weighing:

-

Accurately weigh 5.036 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolving:

-

Add 1 mL of DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.

-

-

Aliquoting and Storage:

-

Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C to maintain stability. Properly label the tubes with the compound name, concentration, and date of preparation.

-

Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Thaw the stock solution:

-